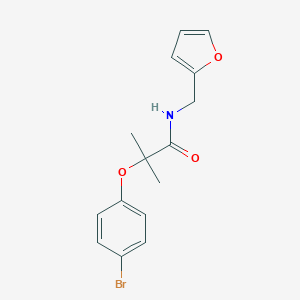![molecular formula C21H20N2O B243746 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide, also known as JNJ-1661010, is a small molecule inhibitor that targets the glycine transporter GlyT1. GlyT1 is responsible for regulating the levels of glycine in the brain, which is an important neurotransmitter involved in the regulation of mood, cognition, and pain perception. In
Mécanisme D'action
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide acts as a competitive inhibitor of GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide increases the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in synaptic plasticity, learning, and memory, and their dysfunction has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been shown to increase extracellular glycine levels in the brain, which can enhance NMDA receptor activity. This can lead to improved cognitive function, reduced negative symptoms in schizophrenia, and pain relief in neuropathic pain models. However, 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide may also have off-target effects, as glycine is involved in various other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in various neurological disorders. However, its off-target effects and potential toxicity should be taken into consideration when designing experiments. Additionally, the synthesis of 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide can be challenging and time-consuming, which may limit its availability for certain studies.
Orientations Futures
There are several future directions for research on 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide. One area of interest is its potential as a treatment for addiction, as glycine has been shown to modulate the reward pathway in the brain. Additionally, 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide could be investigated as a potential treatment for other neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Finally, the development of more potent and selective GlyT1 inhibitors could lead to improved therapeutic options for these disorders.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves the reaction of 4-(pyridin-4-ylmethyl)benzaldehyde with 4-ethylbenzoyl chloride in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then purified through column chromatography to obtain 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide as a white solid.
Applications De Recherche Scientifique
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been studied extensively in preclinical models as a potential treatment for various neurological disorders such as schizophrenia, depression, and neuropathic pain. It has been shown to improve cognitive function and reduce negative symptoms in animal models of schizophrenia, as well as alleviate pain in models of neuropathic pain. Additionally, 4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has been investigated as a potential treatment for addiction, as glycine has been shown to modulate the reward pathway in the brain.
Propriétés
Formule moléculaire |
C21H20N2O |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O/c1-2-16-3-7-19(8-4-16)21(24)23-20-9-5-17(6-10-20)15-18-11-13-22-14-12-18/h3-14H,2,15H2,1H3,(H,23,24) |
Clé InChI |
DYDYNPIXDMAQME-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243663.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B243665.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,4-dimethoxybenzamide](/img/structure/B243666.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B243674.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]naphthalene-1-carboxamide](/img/structure/B243675.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243677.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243680.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B243682.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)